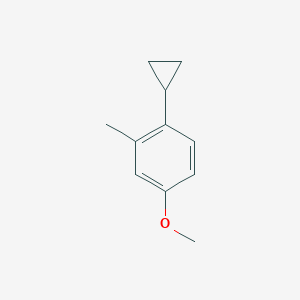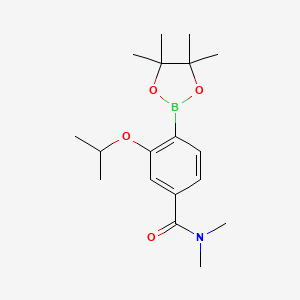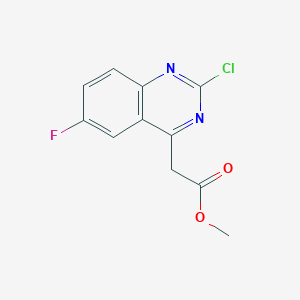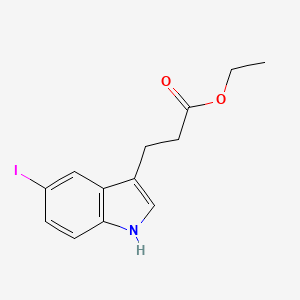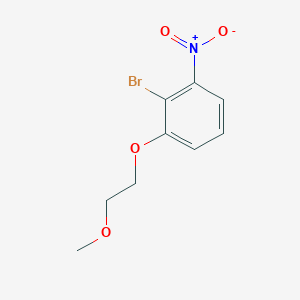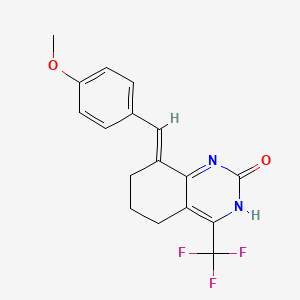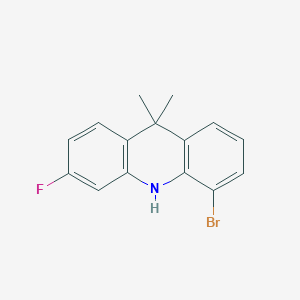
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine is a chemical compound that belongs to the class of acridines. Acridines are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and fluorine substituents on the acridine core, which can significantly influence its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig cross-coupling reaction, which is used to introduce the bromine and fluorine substituents onto the acridine core . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form acridone derivatives or reduction to form dihydroacridine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted acridines, acridones, and biaryl compounds, which can have various applications in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine in photophysical applications involves the process of thermally activated delayed fluorescence (TADF). In TADF, the compound undergoes intersystem crossing from the singlet excited state to the triplet state, followed by reverse intersystem crossing back to the singlet state, resulting in delayed fluorescence . This mechanism enhances the efficiency of light emission in OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Lacks the bromine and fluorine substituents, resulting in different photophysical properties.
Phenoxazine Derivatives: Similar in structure but with different electronic properties due to the presence of oxygen in the heterocyclic ring.
Indole Derivatives: Share some biological activities but differ significantly in structure and reactivity.
Uniqueness
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine is unique due to its specific substituents, which impart distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and photophysics.
Eigenschaften
Molekularformel |
C15H13BrFN |
|---|---|
Molekulargewicht |
306.17 g/mol |
IUPAC-Name |
5-bromo-3-fluoro-9,9-dimethyl-10H-acridine |
InChI |
InChI=1S/C15H13BrFN/c1-15(2)10-7-6-9(17)8-13(10)18-14-11(15)4-3-5-12(14)16/h3-8,18H,1-2H3 |
InChI-Schlüssel |
DTGCRILIUQALFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)Br)NC3=C1C=CC(=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


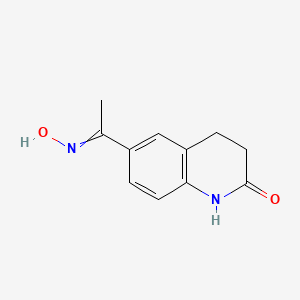
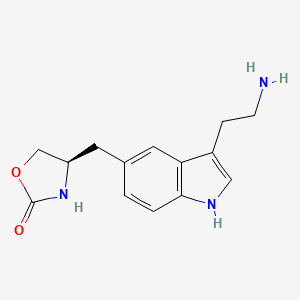
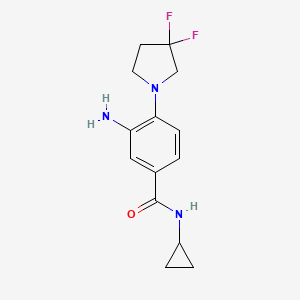
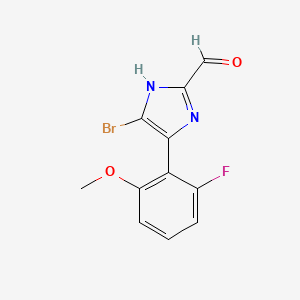

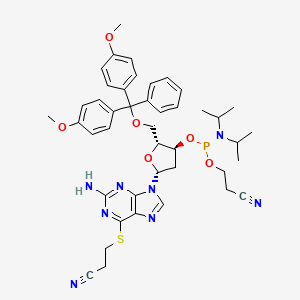
![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
